1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione
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Overview
Description
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, hydroxy, and allyloxyethoxy groups. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-amino-4-hydroxyanthracene-9,10-dione, which is then subjected to etherification reactions to introduce the allyloxyethoxy group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxy group, followed by the addition of 2-(allyloxy)ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The allyloxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Allyloxy)ethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-(Methoxy-Ethoxy)-Ethoxy)-Ethanol
Uniqueness
Compared to similar compounds, 2-(2-(Allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione stands out due to its anthraquinone core, which imparts unique chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89586-82-3 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(2-prop-2-enoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C19H17NO5/c1-2-7-24-8-9-25-14-10-13(21)15-16(17(14)20)19(23)12-6-4-3-5-11(12)18(15)22/h2-6,10,21H,1,7-9,20H2 |
InChI Key |
HGVDYWYCDYFSIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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